![molecular formula C6H3BrN2OS B13137471 4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13137471.png)
4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione is a heterocyclic compound characterized by the presence of a bromine atom and a thione group attached to an oxazolo-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-3-hydroxypyridine with carbon disulfide and bromine in the presence of a base, followed by cyclization to form the desired oxazolo-pyridine ring system .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced back to the thione form.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted oxazolo-pyridine derivatives.
- Oxidized forms like sulfoxides and sulfones.
Aplicaciones Científicas De Investigación
4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Comparación Con Compuestos Similares
Oxazolo[4,5-b]pyridine-2(3H)-one: Lacks the bromine atom and thione group, leading to different chemical properties and biological activities.
1H-Pyrazolo[3,4-b]pyridines: Similar heterocyclic structure but with different substituents, offering a range of biological activities.
Uniqueness: 4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its bromine and thione groups make it a versatile intermediate for further chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C6H3BrN2OS |
|---|---|
Peso molecular |
231.07 g/mol |
Nombre IUPAC |
4-bromo-3H-[1,3]oxazolo[4,5-c]pyridine-2-thione |
InChI |
InChI=1S/C6H3BrN2OS/c7-5-4-3(1-2-8-5)10-6(11)9-4/h1-2H,(H,9,11) |
Clave InChI |
KAHICGWSAHDCII-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C2=C1OC(=S)N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


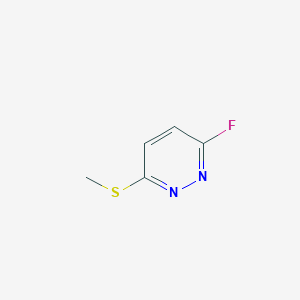
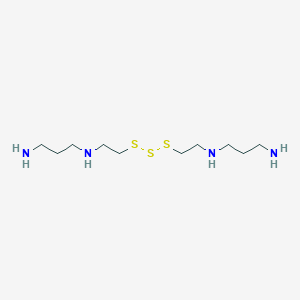
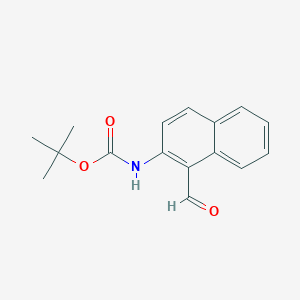
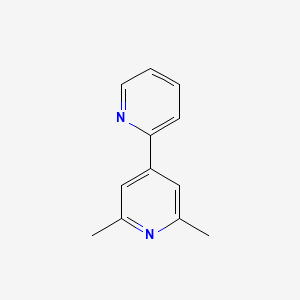
![[2,2'-Bipyridine]-5,5'-dicarboxamide](/img/structure/B13137424.png)
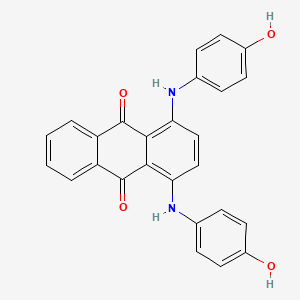
![tert-butyl (3S,3aS,6aS)-3-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B13137429.png)
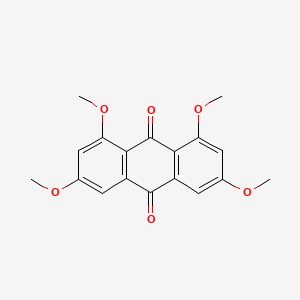


![2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13137485.png)

![Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B13137496.png)
![6-(Trifluoromethyl)-[2,4'-bipyridine]-3-carbaldehyde](/img/structure/B13137499.png)
